H-Asn-p-nitrobenzyl ester HBr
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Overview
Description
H-Asn-p-nitrobenzyl ester hydrobromide is a chemical compound with the molecular formula C₁₁H₁₃N₃O₅·HBr and a molecular weight of 34815This compound is typically found as an off-white powder and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asn-p-nitrobenzyl ester hydrobromide involves the esterification of asparagine with p-nitrobenzyl alcohol in the presence of a suitable catalyst. The reaction is typically carried out under acidic conditions to facilitate the formation of the ester bond. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt .
Industrial Production Methods
Industrial production of H-Asn-p-nitrobenzyl ester hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
H-Asn-p-nitrobenzyl ester hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The hydrobromide salt can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of p-aminobenzyl asparagine.
Reduction: Formation of asparagine and p-nitrobenzyl alcohol.
Substitution: Formation of substituted asparagine derivatives.
Scientific Research Applications
H-Asn-p-nitrobenzyl ester hydrobromide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and peptide chemistry.
Biology: In studies involving enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialized chemicals and intermediates.
Mechanism of Action
The mechanism of action of H-Asn-p-nitrobenzyl ester hydrobromide involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active asparagine and p-nitrobenzyl alcohol. The nitro group can undergo reduction to form an amino group, which can further interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Asparagine benzyl ester hydrobromide: Similar structure but lacks the nitro group.
Asparagine p-nitrobenzyl ester hydrochloride: Similar structure but different counterion.
Asparagine methyl ester hydrobromide: Similar ester group but different alcohol component.
Uniqueness
H-Asn-p-nitrobenzyl ester hydrobromide is unique due to the presence of the p-nitrobenzyl group, which imparts specific chemical properties and reactivity. The nitro group allows for additional chemical modifications and interactions, making it a versatile compound in various research applications .
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2,4-diamino-4-oxobutanoate;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5.BrH/c12-9(5-10(13)15)11(16)19-6-7-1-3-8(4-2-7)14(17)18;/h1-4,9H,5-6,12H2,(H2,13,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBAUQLEMIMDES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C(CC(=O)N)N)[N+](=O)[O-].Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70637983 |
Source
|
Record name | (4-Nitrophenyl)methyl asparaginate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70637983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3561-57-7 |
Source
|
Record name | NSC118522 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118522 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Nitrophenyl)methyl asparaginate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70637983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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